molecular formula C4H10O2S2 B1674672 2,3-Dihydroxy-1,4-dithiobutane CAS No. 16096-97-2

2,3-Dihydroxy-1,4-dithiobutane

Cat. No. B1674672
CAS RN: 16096-97-2
M. Wt: 154.3 g/mol
InChI Key: VHJLVAABSRFDPM-IMJSIDKUSA-N
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Description

2,3-Dihydroxy-1,4-dithiobutane, also known as 1,4-Dithiothreitol (DTT), is a reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxy-1,4-dithiobutane is C4H10O2S2. It has a molecular weight of 154.251. The compound is non-polymeric and has two chiral atoms .


Chemical Reactions Analysis

2,3-Dihydroxy-1,4-dithiobutane is used in biochemical studies to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroxy-1,4-dithiobutane are not explicitly mentioned in the search results .

Scientific Research Applications

Apoptosis Induction in Lymphoid Cells

2,3-Dihydroxy-1,4-dithiobutane, through its metabolic derivatives, plays a significant role in apoptosis induction. Specifically, methional, derived from 4-methylthio-2-oxobutanoate, a close relative compound, has demonstrated potent apoptosis-inducing properties in BAF3 murine lymphoid cells. This process is characterized by extensive DNA fragmentation and the typical DNA laddering pattern, highlighting the compound's potential in cellular apoptosis research. The study underscores the necessity of the methylthio group on the propanal moiety for apoptosis to occur, pinpointing the unique structural requirements for biological activity (Quash et al., 1995).

Disulfide Bond Reduction in Biological Molecules

Another pivotal application of 2,3-Dihydroxy-1,4-dithiobutane derivatives is in reducing disulfide bonds between and within biological molecules. Dithiobutylamine (DTBA), synthesized from l-aspartic acid, exhibits superior reagent qualities for this purpose. With lower thiol pKa values compared to DTT, DTBA facilitates faster reduction of disulfide bonds in both small molecules and proteins, showcasing its superior efficacy and versatility as a disulfide-reducing agent. Furthermore, DTBA's amino group enhances its utility in conjugation and isolation processes, underscoring its advantageous properties over traditional reagents like DTT (Lukesh et al., 2012).

Ethylene Biosynthesis from Methionine

Research into the biosynthesis of ethylene from methionine has identified 4-methylthio-2-oxobutanoate as a critical intermediate. This compound, closely related to 2,3-Dihydroxy-1,4-dithiobutane, is found in various bacterial and fungal cultures and plays a significant role in ethylene production. Its detection and identification in culture fluids underscore its importance in the metabolic pathways converting methionine to ethylene, thus offering insights into both natural and potentially industrial ethylene production processes (Billington et al., 1979).

Metal Ion Interaction and Protein Disulfide Reducing

DTBA's interaction with metal ions highlights its potential in studies concerning metalloproteins and their thiol-containing biomolecules. Its ability to form stable complexes with various metal ions, while advantageous in some respects, also poses challenges for its use as a thiol protectant. The specific and stable binding of DTBA to metals can influence its efficacy in reducing disulfides in the presence of these ions, thereby affecting its utility in biochemistry and pharmacology research. This interaction underscores the complexity and versatility of 2,3-Dihydroxy-1,4-dithiobutane derivatives in scientific applications (Adamczyk et al., 2015).

Safety And Hazards

The safety and hazards of 2,3-Dihydroxy-1,4-dithiobutane are not explicitly mentioned in the search results .

Future Directions

The future directions of 2,3-Dihydroxy-1,4-dithiobutane are not explicitly mentioned in the search results .

properties

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
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InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
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InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CS)O)O)S
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Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID501316708
Record name L-Dithiothreitol
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Molecular Weight

154.3 g/mol
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Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name 1,4-Dithiothreitol
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Boiling Point

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg
Record name 1,4-Dithiothreitol
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Solubility

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether
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Impurities

Oxidized form: <2.5% (absorbance at 283nm)
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Product Name

2,3-Dihydroxy-1,4-dithiobutane

Color/Form

Needles from ether, Solid

CAS RN

16096-97-2, 3483-12-3
Record name L-Dithiothreitol
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Melting Point

42-43 °C, 42.50 °C. @ 760.00 mm Hg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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